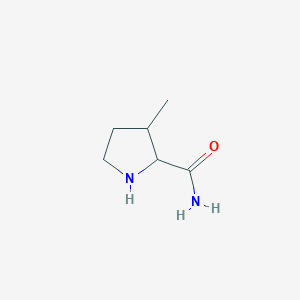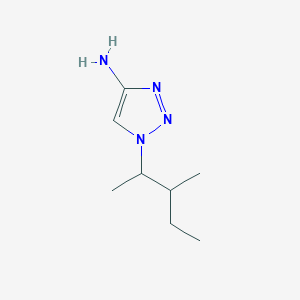
1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 3-methylpentan-2-yl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
The synthesis of 1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically carried out in the presence of a copper catalyst under mild conditions. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate
Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing agents: H₂O₂, KMnO₄
Reducing agents: LiAlH₄, NaBH₄
Solvents: THF, DMSO, ethanol
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infections and cancer.
Industry: Utilized in the synthesis of agrochemicals and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, triazole derivatives are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. The compound may also interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
1-(3-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
- 1-(2-Methylpropyl)-1H-1,2,3-triazol-4-amine
- 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine
- 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine
These compounds share the triazole core structure but differ in the alkyl substituents attached to the triazole ring. The uniqueness of this compound lies in its specific alkyl group, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H16N4 |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
1-(3-methylpentan-2-yl)triazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-4-6(2)7(3)12-5-8(9)10-11-12/h5-7H,4,9H2,1-3H3 |
Clave InChI |
VITUTADRVJDPHS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)N1C=C(N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13300578.png)
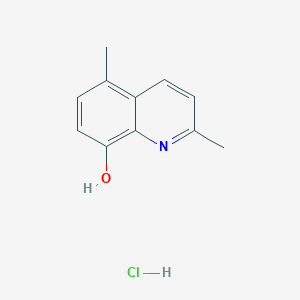
![N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide](/img/structure/B13300580.png)



![3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine](/img/structure/B13300595.png)
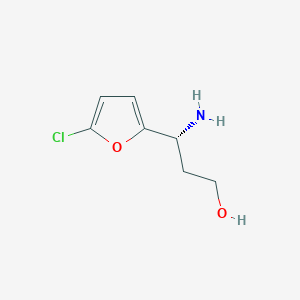

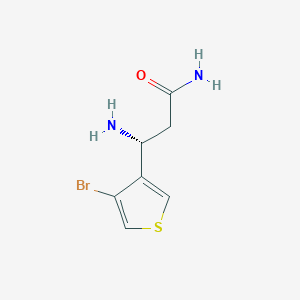
![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13300614.png)
